![molecular formula C12H9F3N4 B3074470 5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile CAS No. 1020057-94-6](/img/structure/B3074470.png)

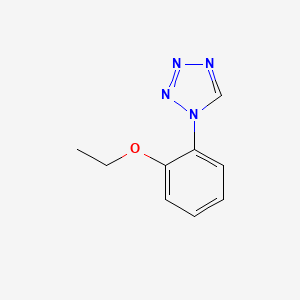

5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile

説明

5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile is a chemical compound that is used as an intermediate in the synthesis of certain insecticides . The pure form of this compound is a white crystalline solid, while the industrial product is a light yellow-brown solid .

Synthesis Analysis

The synthesis of this compound involves using 2,6-dichloro-4-trifluoromethyl aniline as a raw material. This is subjected to a diazotization reaction to obtain a diazonium salt. This salt is then condensed with ethyl cyanoacetate and subsequently cyclized to yield 5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile .Physical And Chemical Properties Analysis

This compound has a melting point of 132-141 °C . It is soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .科学的研究の応用

Agricultural Pest Control

Fipronil is a heavily substituted pyrazole-based heterocycle, widely recognized as an effective parasiticide. Its broad bioactive spectrum makes it suitable for both animals and plants. Specifically, it is effective against various crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips . Agricultural applications involve using fipronil to protect crops, enhance yield, and minimize pest damage.

Synthetic Analog Development

Researchers have synthesized various fipronil derivatives to explore their bioactivity. These analogs are tested in rats to understand metabolic pathways and potential antibiotic features. The synthesis of fipronil often involves key steps like the oxidation of sulfur into sulfoxide and coupling reactions such as Suzuki–Miyaura .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including fipronil, exhibit diverse pharmacological effects. Some hydrazine-coupled pyrazoles have been successfully synthesized and evaluated for antileishmanial and antimalarial activities . While fipronil itself is not directly used for these purposes, its structural features contribute to the broader understanding of pyrazole-based drug development.

Copper-Catalyzed Pyrazole N-Arylation

The compound 3-(trifluoromethyl)pyrazole, a close relative of fipronil, participates in copper-catalyzed pyrazole N-arylation reactions . This synthetic pathway is valuable for creating novel pyrazole derivatives with potential applications in medicinal chemistry.

作用機序

Target of Action

The primary target of 5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile is currently unknown. It is known that the compound is a derivative of pyrazole , which is often used as an intermediate in the synthesis of various insecticides .

Mode of Action

It is known that pyrazole derivatives often interact with their targets by binding to specific receptors or enzymes, thereby inhibiting their function .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

It is known that the compound is slightly soluble in chloroform and methanol , which may affect its bioavailability.

Result of Action

It is known that pyrazole derivatives can have various effects depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile. For instance, the compound’s solubility in different solvents can affect its distribution in the environment . Additionally, the compound’s stability under various conditions (e.g., temperature, pH) can affect its longevity and efficacy .

特性

IUPAC Name |

5-amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N4/c1-7-10(6-16)11(17)19(18-7)9-4-2-3-8(5-9)12(13,14)15/h2-5H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAAPUWDEJJPGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074389.png)

![2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3074392.png)

![4-[(Butylamino)methyl]-2-ethoxyphenol](/img/structure/B3074398.png)

![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine](/img/structure/B3074406.png)

![3-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B3074410.png)

![N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B3074414.png)

![2-Methoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074416.png)

![[4-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B3074447.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL](/img/structure/B3074456.png)

![5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile](/img/structure/B3074469.png)